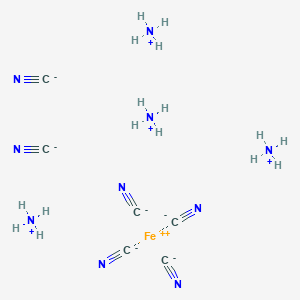

Tetraammonium hexacyanoferrate

Overview

Description

Tetraammonium hexacyanoferrate is a chemical compound that involves the complexation of cyanide ions with iron in the presence of ammonium ions. This compound is part of a broader class of hexacyanoferrates, which are known for their diverse applications in chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of tetraammonium hexacyanoferrate compounds can be achieved through various chemical routes. These methods often involve the reaction of iron salts with cyanide sources in the presence of ammonium ions. The synthesis processes are designed to optimize yield and purity, taking into consideration factors such as reaction temperature, pH, and solvent choice.

Molecular Structure Analysis

The molecular structure of tetraammonium hexacyanoferrate is characterized by the coordination of cyanide ions to a central iron atom, forming a complex ion. This complex is then balanced by ammonium ions in the crystal lattice. Structural studies, such as X-ray crystallography, have provided insights into the geometric arrangement and bonding within these compounds.

Chemical Reactions and Properties

Tetraammonium hexacyanoferrate participates in various chemical reactions, including redox processes and ion exchange reactions. Its chemical properties are significantly influenced by the strong ligand field created by the cyanide ions, which stabilize the iron in a specific oxidation state.

Physical Properties Analysis

The physical properties of tetraammonium hexacyanoferrate, such as solubility, melting point, and crystalline structure, are crucial for its application in different chemical processes. These properties can vary depending on the synthesis method and conditions, as well as the specific form of the compound (e.g., hydrated vs. anhydrous).

Chemical Properties Analysis

Chemically, tetraammonium hexacyanoferrate exhibits behavior typical of transition metal cyanide complexes. Its oxidation state, reactivity towards other chemical species, and ability to form further complexes with various metals and ligands are areas of interest for researchers. Studies focus on understanding the electronic structure and reactivity of the compound to harness its potential in catalysis, material science, and other fields.

References (Sources)

For detailed information and insights into Tetraammonium hexacyanoferrate, the following sources provide extensive research findings:

- Anion Coreceptor Molecules. Linear Molecular Recognition in the Selective Binding of Dicarboxylate Substrates by Ditopic Polyammonium Macrocycles (M. W. Hosseini, J. Lehn, 1986)

- Tetramethylammonium hexanitratoneodymiate(III). Structural variations of the [Nd(NO3)6]3− anion in a single crystal (A. Chesman et al., 2007)

- Anhydrous tetrabutylammonium fluoride. (Haoran Sun, S. DiMagno, 2005)

- Determination of stepwise stability constants for aqueous hexacyanoferrate—tetramethylammonium ions pairs by cyclic voltammetry (I. Cheng, 1991)

Scientific Research Applications

Electrochemical Sensing and Analysis : Silver hexacyanoferrate nanoparticles have been used to modify electrodes for the simultaneous determination of ascorbic acid, dopamine, and uric acid, showcasing its utility in biosensing and analytical chemistry (Noroozifar, Khorasani-Motlagh, & Taheri, 2010).

Ion Pairing Studies : Studies have explored the ion pairing between hexacyanoferrate and tetramethylammonium ions, revealing insights into their interaction and stability constants, which is crucial for understanding their behavior in solutions and potential applications in separation sciences and electrochemistry (Cheng, 1991).

Electrochemical Properties : The electrochemical behavior of hexacyanoferrate compounds like tetra-n-butylammonium hexacyanoferrate has been extensively studied, revealing their potential in various electrochemical applications, including batteries and sensors (Gritzner, Danksagmueller, & Gutmann, 1976).

Potassium Ion Sensing : Nickel hexacyanoferrate has been utilized in ultrathin films for potassium ion sensing, indicating its potential in the development of selective ion sensors (Bagkar et al., 2006).

Organic Electronics : Hexacyano-[3]-radialene anion-radical salts, related to hexacyanoferrate, have been identified as promising p-dopants for organic electronics due to their high solubility and efficient doping capabilities, highlighting the material's potential in the semiconductor industry (Karpov et al., 2018).

Energy Storage and Smart Windows : Hexacyanoferrate, or Prussian blue, has seen renewed interest in fields like energy storage and smart windows, where its unique atomic structure and ionic properties are leveraged for advanced technological applications (Paolella et al., 2017).

Catalysis and Reaction Kinetics : The shape-dependent catalytic activity of platinum nanoparticles in reactions involving hexacyanoferrate illustrates its role in understanding and enhancing catalytic processes at the nanoscale (Narayanan & El-Sayed, 2004).

Environmental Remediation : Hexacyanoferrate-based materials have been explored for the removal of radioactive cesium from liquid waste, showcasing their potential in environmental clean-up and waste management (Sinha, Lal, & Jaleel, 1998).

Safety And Hazards

Future Directions

properties

IUPAC Name |

tetraazanium;iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVPEBHZMCRMC-UHFFFAOYSA-R | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16FeN10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraazanium;iron(2+);hexacyanide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

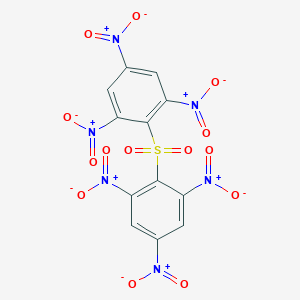

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)